molecular formula C13H18N4S B2755762 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine CAS No. 2034511-86-7

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2755762
CAS No.: 2034511-86-7
M. Wt: 262.38
InChI Key: CIEFDKDGHLSBLU-UHFFFAOYSA-N
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Description

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine core substituted with both a 4-methyl-4H-1,2,4-triazole moiety and a thiophen-2-yl group, a structural pattern seen in compounds with demonstrated biological activity. Piperidine and 1,2,4-triazole rings are privileged scaffolds in pharmaceutical development. Specifically, 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been rationally designed and evaluated as potent and selective glutaminyl cyclase isoenzyme (isoQC) inhibitors for the treatment of cancer . The 1,2,4-triazole core is also a fundamental pharmacophore in numerous FDA-approved antifungal agents, such as fluconazole and itraconazole, which function by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, a key component in fungal ergosterol biosynthesis . Compounds integrating piperidine and triazole structures have also been investigated as antagonists for G protein-coupled receptors (GPCRs) like the P2Y14 receptor, which is implicated in inflammatory diseases and diabetes . The presence of the thiophene ring further enhances the potential for diverse interactions with biological targets. As a research chemical, this compound is a valuable building block for synthesizing novel derivatives or as a candidate for high-throughput screening against various biological targets. This product is intended for non-human research purposes only and is not classified as a drug. It is not for diagnostic or therapeutic use, or for personal administration.

Properties

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-16-10-14-15-13(16)9-17-6-4-11(5-7-17)12-3-2-8-18-12/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFDKDGHLSBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as 4-methyl-1H-1,2,4-triazole, the triazole ring is synthesized through cyclization reactions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Incorporation of the Thiophene Ring: The thiophene ring is attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the piperidine ring, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or piperidine derivatives.

    Substitution: Various substituted piperidine or triazole derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological receptors or enzymes.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry:

    Agrochemicals: The compound may be explored for use in the development of new pesticides or herbicides.

    Electronics: Its unique electronic properties make it a candidate for use in organic electronics or sensors.

Mechanism of Action

The mechanism by which 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene rings can participate in π-π stacking or hydrogen bonding, while the piperidine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Triazole Scaffolds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Differences References
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine Thiophen-2-yl at C4; 4-methyl-triazole via CH2 linker at C1 Not explicitly reported (inferred antimicrobial/antifungal) Baseline structure for comparison
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) Furan-2-yl and phenyl on triazole; thioacetate linker Immunomodulatory, antioxidant, hepatoprotective Replacement of thiophene with furan; thioether linkage enhances solubility
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio chain on triazole; morpholine core Antifungal, antimicrobial Long alkyl chain increases lipophilicity; morpholine replaces piperidine
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole (CAS 919100-22-4) Benzyl group on piperidine Likely CNS activity (structural similarity to antipsychotics) Benzyl substitution enhances blood-brain barrier penetration
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS 297171-80-3) Hydrochloride salt of des-thiophene analogue Improved solubility Absence of thiophene reduces aromatic interactions; salt form enhances bioavailability

Impact of Thiophene vs. Other Aromatic Groups

  • Thiophen-2-yl : Enhances π-π stacking with biological targets (e.g., enzymes or receptors) due to electron-rich sulfur heterocycle. Observed in analogues like 4-(4-fluorophenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (), where thiophene contributes to antimicrobial activity .
  • Phenyl/Benzyl : Increases lipophilicity and CNS penetration, as seen in 5-(1-benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole .

Role of Substituents on Triazole

  • Methyl Group at N4 (4-methyl-4H-1,2,4-triazole): Stabilizes the triazole ring conformation, reducing metabolic degradation. Common in antifungal agents (e.g., ) .
  • Thioether/Acetate Linkers : In Tryfuzol®, the thioacetate group improves solubility and bioavailability compared to the methylene linker in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Solubility LogP (Predicted) Melting Point (°C)
Target Compound 275.37 Low (free base) 2.8 Not reported
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine HCl 202.67 (free base) High (salt form) 1.29 451–454 (crystal forms)
Tryfuzol® ~350 (estimated) Moderate (thioacetate) 3.5 Not reported
6l () 449.45 Low (trifluoromethyl group) 4.1 125–128
  • Salt Forms : Hydrochloride derivatives (e.g., CAS 297171-80-3) demonstrate improved aqueous solubility, critical for oral bioavailability .
  • Crystal Polymorphism: Analogues like 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exhibit orthorhombic and monoclinic forms with distinct melting points (451 K vs. 454 K), highlighting the importance of solid-state characterization .

Biological Activity

The compound 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological properties and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The molecular formula of the compound is C17H16N4SC_{17}H_{16}N_{4}S, with a molecular weight of approximately 340.407 g/mol. The synthesis typically involves multi-step procedures that incorporate triazole and piperidine moieties, which are known for their pharmacological significance.

General Synthetic Pathway

  • Starting Materials : The synthesis begins with 3-bromobenzoic acid, which undergoes several transformations to yield the desired triazole derivative.
  • Key Reactions :
    • Formation of methyl esters.
    • Cyclization reactions to introduce the triazole ring.
    • Coupling with thiophene derivatives to achieve the final structure.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of triazole compounds. Specifically, derivatives containing the triazole ring have shown significant antibacterial and antifungal properties. For instance, research indicates that similar compounds exhibit potent activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Triazoles are also recognized for their anticancer effects. In vitro studies demonstrate that compounds with a triazole structure can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, derivatives have been shown to effectively target aromatase enzymes, a key player in estrogen synthesis, thus offering a therapeutic avenue for hormone-dependent cancers .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to triazole derivatives as well. These compounds can modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism often involves antioxidant activity and inhibition of neuroinflammatory processes .

Case Study 1: Anticancer Potential

A study conducted by Maghraby et al. (2023) explored a series of 1,2,3-triazole hybrids as antiproliferative agents targeting aromatase enzymes. The findings revealed that these compounds significantly inhibited cancer cell proliferation while sparing normal cells at specific concentrations .

Case Study 2: Antimicrobial Efficacy

Khram et al. (2023) synthesized novel triazole-containing thiopyranoquinolines and evaluated their antiviral activities. Results indicated that these compounds displayed remarkable efficacy against viral infections, highlighting their potential as antiviral agents .

Summary Table of Biological Activities

Activity Description References
AntibacterialEffective against various bacterial strains ,
AntifungalSignificant antifungal properties observed in vitro ,
AnticancerInduces apoptosis in cancer cells; targets aromatase enzymes ,
Anti-inflammatoryModulates inflammatory pathways ,
NeuroprotectivePotential neuroprotective effects through antioxidant mechanisms ,

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research has shown that derivatives containing triazole and piperidine structures possess significant antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi, suggesting potential as:

  • Antibiotics : Compounds similar to this have been evaluated for their ability to inhibit bacterial growth in vitro.

Anticancer Properties

Several studies indicate that triazole derivatives can exhibit anticancer activity. The mechanisms proposed include:

  • Inhibition of DNA Synthesis : Triazole compounds may disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.

Antifungal Activity

The presence of the triazole moiety is particularly noteworthy for antifungal applications. Compounds with this structure have been shown to inhibit the growth of pathogenic fungi, making them candidates for antifungal drug development.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that triazole-based compounds exhibited significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) when compared to standard treatments like cisplatin .
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable interactions between the compound and key biological targets involved in tumorigenesis, including dihydrofolate reductase, which is crucial for DNA synthesis .
  • Antimicrobial Evaluation : In vitro studies have shown that modifications of the piperidine ring can enhance antimicrobial efficacy against resistant strains of bacteria .

Summary of Applications

The diverse applications of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine can be summarized as follows:

ApplicationDescription
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines through inhibition of DNA synthesis
AntifungalTargets pathogenic fungi with significant inhibitory effects
Drug DevelopmentPotential lead compound for developing new antibiotics and anticancer drugs

Q & A

Q. What are the optimal synthetic protocols for 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cycloaddition or nucleophilic substitution, followed by coupling with a thiophene-modified piperidine scaffold. Key steps include:

  • Nucleophilic substitution : Methylation of the triazole ring using iodomethane or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperidine functionalization : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or direct alkylation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Parameters : Reaction time, solvent polarity (DMF vs. THF), and stoichiometric ratios of reagents significantly affect yields (reported 30–60% range) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group on triazole at δ 3.2–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 303.12) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
    Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays for GPCRs or kinase inhibition studies (e.g., EGFR, JAK2) due to the triazole-thiophene pharmacophore .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to estimate half-life (t₁/₂) and intrinsic clearance .
    Control Experiments : Include reference compounds (e.g., imatinib for kinase inhibition) and vehicle controls to validate assay robustness .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer: Use in silico tools to predict ADME traits:

  • Molecular Dynamics (MD) Simulations : Analyze membrane permeability (logP ≈ 2.5–3.0) and interactions with P-glycoprotein .
  • Docking Studies : Identify binding poses in target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger Suite .
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. cyclopropyl on triazole) with solubility and bioavailability .
    Experimental Validation : Synthesize top-ranked analogs from virtual libraries and test in vitro/in vivo .

Q. How should researchers address contradictions in reported biological data for triazole-thiophene hybrids?

Methodological Answer: Systematic approaches include:

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends .
  • Off-Target Profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify polypharmacology .
  • Structural Analog Comparison : Benchmark against compounds like 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole () to isolate scaffold-specific effects .
    Case Study : Discrepancies in cytotoxicity data may arise from cell-line-specific expression of metabolic enzymes (e.g., CYP3A4) .

Q. What strategies enable the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer: Leverage structure-property relationships:

  • Polar Surface Area (PSA) Reduction : Replace thiophene with less polar heterocycles (e.g., furan) or introduce fluorine .
  • Prodrug Approach : Mask polar groups (e.g., esterification of piperidine nitrogen) to improve lipophilicity .
  • In Vitro BBB Models : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp) and efflux ratios .
    Validation : In vivo imaging (e.g., PET with ¹⁸F-labeled analogs) to quantify brain uptake .

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